molecular formula C17H19N3O2 B12258537 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B12258537
M. Wt: 297.35 g/mol
InChI Key: UQWIRUQPKVCEMI-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2/c1-20(17-13-3-2-4-14(13)18-11-19-17)10-12-5-6-15-16(9-12)22-8-7-21-15/h5-6,9,11H,2-4,7-8,10H2,1H3

InChI Key

UQWIRUQPKVCEMI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=NC4=C3CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the desired functional groups. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further modified using different alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine include:

Uniqueness

What sets this compound apart is its unique combination of a benzodioxin moiety with a cyclopentapyrimidine core. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

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